Desacetylnavelbine
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Overview
Description
Desacetylnavelbine is a metabolite of vinorelbine, a semi-synthetic vinca alkaloid used in chemotherapy. It is derived from the periwinkle plant, Catharanthus roseus, and is known for its antineoplastic properties. This compound has a molecular formula of C43H52N4O7 and a molecular weight of 736.9 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desacetylnavelbine is synthesized through the semi-synthesis of vinorelbine. The process involves the acetylation of vinorelbine followed by deacetylation to produce this compound. The reaction conditions typically include the use of acetic anhydride and a base such as pyridine for acetylation, followed by hydrolysis under acidic or basic conditions to remove the acetyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of vinorelbine from Catharanthus roseus, followed by chemical modification to produce this compound. The industrial process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Desacetylnavelbine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products:
Scientific Research Applications
Desacetylnavelbine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other vinca alkaloids and related compounds.
Biology: Studied for its effects on cellular processes, particularly in cancer cells.
Medicine: Investigated for its potential as an antineoplastic agent in chemotherapy.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Desacetylnavelbine exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding disrupts microtubule dynamics, leading to mitotic arrest and apoptosis (programmed cell death) in cancer cells. The molecular targets include tubulin and associated proteins involved in cell division .
Comparison with Similar Compounds
Vinorelbine: The parent compound from which desacetylnavelbine is derived.
Vinblastine: Another vinca alkaloid with similar antineoplastic properties.
Vincristine: A vinca alkaloid used in chemotherapy with a different side effect profile.
Uniqueness: this compound is unique in its specific binding affinity to tubulin and its distinct metabolic profile compared to other vinca alkaloids. Its deacetylated form allows for different pharmacokinetics and potentially fewer side effects .
Properties
CAS No. |
126347-74-8 |
---|---|
Molecular Formula |
C43H52N4O7 |
Molecular Weight |
736.9 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C43H52N4O7/c1-7-25-18-26-21-42(38(49)53-5,34-28(24-46(22-25)23-26)27-12-9-10-13-31(27)44-34)30-19-29-32(20-33(30)52-4)45(3)36-41(29)15-17-47-16-11-14-40(8-2,35(41)47)37(48)43(36,51)39(50)54-6/h9-14,18-20,26,35-37,44,48,51H,7-8,15-17,21-24H2,1-6H3/t26-,35-,36+,37+,40+,41+,42-,43-/m0/s1 |
InChI Key |
OBAOAFYUDIHEFP-KMYMPCDISA-N |
SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |
Isomeric SMILES |
CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |
Canonical SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |
Synonyms |
desacetylnavelbine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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